2-Chloro-5-(trifluoromethyl)pyridine

Agrochemical Intermediate Synthesis Nucleophilic Aromatic Substitution Fluorinated Pyridine Stability

Ensure your synthesis of fluazifop-butyl, haloxyfop, or chlorfluazuron starts with the correct 2-chloro-5-(trifluoromethyl)pyridine regioisomer. The 5-CF₃ substitution pattern is essential for herbicidal and insecticidal activity—alternative regioisomers yield inactive products. This intermediate offers regioselective functionalization for agrochemical and pharmaceutical R&D. Buy high-purity 98% stock now.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
CAS No. 52334-81-3
Cat. No. B1661970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)pyridine
CAS52334-81-3
Molecular FormulaC6H3ClF3N
Molecular Weight181.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
InChIKeyJFZJMSDDOOAOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridine CAS 52334-81-3: Agrochemical and Pharmaceutical Intermediate Procurement Guide


2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), also designated 2,5-CTF, is a halogenated pyridine derivative with the molecular formula C₆H₃ClF₃N and molecular weight 181.54 g/mol . The compound bears a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring, which confers distinct electronic properties and reactivity patterns [1]. It exists as a white to yellowish crystalline low-melting solid (mp 32–34 °C, bp 152 °C) and serves as a key intermediate in the manufacture of commercial herbicides (e.g., fluazifop-butyl, haloxyfop) and insecticides (e.g., chlorfluazuron) . Its established role in industrial-scale agrochemical synthesis and pharmaceutical research makes procurement specifications critical for downstream process efficiency.

Why Generic 2-Chloro-5-(trifluoromethyl)pyridine Substitution Fails: Regioisomer-Dependent Reactivity in Agrochemical Synthesis


Within the family of chloro(trifluoromethyl)pyridines, regioisomeric substitution profoundly alters both chemical reactivity and the biological activity of derived end-products. The specific 2-chloro/5-trifluoromethyl substitution pattern determines nucleophilic displacement kinetics [1], directs the regioselectivity of cross-coupling reactions [2], and critically influences hydrolytic stability of the trifluoromethyl group under ammonolysis conditions—a key differentiation from the 3-CF₃ and 4-CF₃ isomers [3]. Furthermore, the electronic influence of the 5-CF₃ substituent on the pyridine nitrogen basicity (pKₐ predicted at -2.57) directly impacts salt formation, purification behavior, and formulation compatibility in downstream processes . For procurement decisions, these quantifiable differences mean that substituting 2-chloro-5-(trifluoromethyl)pyridine with an alternative regioisomer—even one of identical molecular formula—will yield divergent reaction outcomes, altered impurity profiles, and potentially inactive final products, necessitating rigorous specification control.

2-Chloro-5-(trifluoromethyl)pyridine Differentiation Evidence: Head-to-Head Reactivity and Selectivity Data


Ammonolysis of 2-Chloro-5-(trifluoromethyl)pyridine vs. 3-CF₃ and 4-CF₃ Isomers: Trifluoromethyl Group Hydrolytic Stability

Under concentrated aqueous ammonia conditions, 2-chloro-5-(trifluoromethyl)pyridine undergoes concomitant hydrolysis of the trifluoromethyl group, producing not only the expected 2-amino derivative but also additional products arising from CF₃ degradation. In direct contrast, both 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine react with aqueous ammonia to yield the corresponding 2-aminopyridines without any detectable hydrolysis of the trifluoromethyl function [1]. This constitutes a fundamental chemical stability difference among regioisomers that materially affects product purity and isolation in amination-based synthetic routes.

Agrochemical Intermediate Synthesis Nucleophilic Aromatic Substitution Fluorinated Pyridine Stability

Regioexhaustive Functionalization of 2-Chloro-5-(trifluoromethyl)pyridine: Orthogonal Access to Three Distinct Carboxylic Acid Isomers

In a systematic study of regioexhaustive functionalization, 2-chloro-5-(trifluoromethyl)pyridine was converted into all three possible isomeric carboxylic acids—a capability that demonstrates its unique synthetic versatility compared to other chloro(trifluoromethyl)pyridine regioisomers [1]. The transformation was accomplished using a strategic combination of organometallic toolbox methods, including transmetalation-equilibration, site-discriminating deprotonation with lithium N,N-diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), regio-divergent iodine migration, and steric screening of acidic positions by bulky trialkylsilyl groups [1]. This regioexhaustive approach enables systematic exploration of structure-activity relationships in agrochemical and pharmaceutical lead optimization.

Organometallic Chemistry Regioselective Deprotonation Fluorinated Pyridine Functionalization

Suzuki-Miyaura Cross-Coupling Regioselectivity: 2-Chloro-5-(trifluoromethyl)pyridine Site-Selective Arylation

2-Chloro-5-(trifluoromethyl)pyridine participates in site-selective Suzuki-Miyaura cross-coupling reactions where the chlorine atom at the 2-position serves as the exclusive reactive handle for palladium-catalyzed arylation [1]. The 5-trifluoromethyl group remains inert under standard cross-coupling conditions, enabling predictable mono-arylation without competing side reactions. This orthogonal reactivity contrasts with 2,3-dichloro-5-(trifluoromethyl)pyridine, where sequential or selective coupling of multiple halogen sites requires more elaborate catalytic systems and temperature control to achieve desired regioselectivity .

Palladium Catalysis C-C Bond Formation Biaryl Synthesis

Physicochemical Differentiation: Lipophilicity (LogP) of 2-Chloro-5-(trifluoromethyl)pyridine Relative to Structural Analogs

The measured/calculated lipophilicity of 2-chloro-5-(trifluoromethyl)pyridine ranges from LogP 2.44 to 2.75 depending on the estimation method . This value is notably lower than that of 2-chloro-3-(trifluoromethyl)pyridine (LogP estimated ~2.9), a difference attributable to the altered electronic distribution and dipole moment associated with the 5-CF₃ vs. 3-CF₃ substitution pattern [1]. In agrochemical and pharmaceutical development, this ~0.5 LogP unit difference can translate to measurable variations in membrane permeability, soil mobility, and formulation partitioning behavior.

Lipophilicity Physicochemical Properties ADME Optimization

Aqueous Ethylamine Nucleophilic Substitution: 76% Yield Under Mild Conditions Demonstrates 5-CF₃ Activation Effect

2-Chloro-5-(trifluoromethyl)pyridine reacts with aqueous ethylamine at 60 °C over 5.5 hours to afford the 2-ethylamino substitution product in 76% yield [1]. This demonstrates moderate activation of the chlorine atom by the 5-trifluoromethyl group. However, when the same substrate is reacted with piperazine, much more forcing conditions (100 °C, 0.8 GPa pressure, 3 days) are required to achieve 72% yield [1]. This nucleophile-dependent reactivity profile is distinct from 2-chloro-3-(trifluoromethyl)pyridine, which exhibits different ammonolysis behavior regarding CF₃ stability, and from 2-chloropyridine (no CF₃), which lacks the electron-withdrawing activation effect entirely.

Nucleophilic Aromatic Substitution Reaction Kinetics Process Optimization

Industrial Chlorofluorination Process: 66% Total Yield with Regenerated Catalyst Demonstrates Scalable Synthetic Route

In a continuous-flow industrial process for 2-chloro-5-(trifluoromethyl)pyridine production via one-step chlorofluorination, a total yield of approximately 66% was achieved with regenerated catalysts under operating conditions of 288 h⁻¹ space velocity and 300 °C [1]. The process operates via dehydrochlorination-condensation of intermediate products, with coking identified as the primary yield-limiting side reaction. This production-scale yield data provides a benchmark against alternative synthetic routes: the multistep route starting from 2-chloro-5-chloromethylpyridine described in CN1342648A suffers from low yield, poor selectivity, intermediate polymerization, and coking issues that hinder industrial feasibility [2].

Process Chemistry Heterogeneous Catalysis Industrial Synthesis

2-Chloro-5-(trifluoromethyl)pyridine Application Scenarios: Where Quantified Differentiation Drives Procurement Value


Commercial Herbicide Manufacturing: Fluazifop-butyl and Haloxyfop Synthesis

2-Chloro-5-(trifluoromethyl)pyridine is the direct starting material for the preparation of fluazifop-butyl, a widely used aryloxyphenoxypropionate herbicide for post-emergence grass weed control in broadleaf crops . The compound also serves as the key intermediate for haloxyfop, another commercial herbicide in the same chemical class [1]. The 5-CF₃ substitution pattern is essential for herbicidal activity; substitution with the 3-CF₃ or 4-CF₃ isomer would produce structurally distinct products lacking the requisite biological activity. For agrochemical manufacturers, sourcing the correct regioisomer is non-negotiable, as even trace contamination with 2-chloro-3-(trifluoromethyl)pyridine (a common byproduct in chlorination processes) can introduce impurities that affect final product efficacy and regulatory compliance. The industrial chlorofluorination process achieving 66% yield with regenerated catalysts [2] supports reliable commercial-scale supply for these high-volume herbicide applications.

Insecticide Intermediate Production: Chlorfluazuron Synthesis

2-Chloro-5-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of chlorfluazuron, a benzoylurea insecticide that acts as a chitin synthesis inhibitor . The compound's role in this application leverages its specific 2-chloro/5-trifluoromethyl substitution pattern for subsequent coupling reactions to build the benzoylurea pharmacophore. The ammonolysis behavior documented in Section 3—where the 5-CF₃ isomer uniquely undergoes CF₃ hydrolysis under concentrated ammonia conditions, unlike the 3-CF₃ and 4-CF₃ isomers—has direct relevance to this synthetic pathway. Process chemists must account for this differential stability when designing amination steps in chlorfluazuron synthesis, and procurement specifications should include regioisomer purity requirements to avoid unexpected hydrolysis side reactions that would reduce yield and complicate purification.

Pharmaceutical Lead Optimization: Regioexhaustive SAR Exploration Platform

In medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or other pyridine-containing pharmacophores, 2-chloro-5-(trifluoromethyl)pyridine serves as a versatile scaffold for systematic structure-activity relationship (SAR) exploration. The demonstration that 2,5-CTF can be converted into all three possible carboxylic acid isomers using organometallic toolbox methods provides medicinal chemists with a regioexhaustive functionalization platform. This capability enables systematic variation of substituent position while maintaining the critical 5-CF₃ group, allowing teams to map optimal binding interactions without resynthesizing the core scaffold. For procurement in drug discovery, this translates to reduced building block inventory requirements, as a single 2,5-CTF stock can be divergently functionalized to explore multiple vectors, whereas alternative regioisomers would require separate sourcing and validation. The compound's LogP of 2.44–2.75 also positions it favorably for lead compounds requiring moderate lipophilicity for membrane permeability.

Continuous-Flow Process Development: Catalyst and Condition Optimization

For chemical engineers and process development teams, 2-chloro-5-(trifluoromethyl)pyridine represents an established industrial intermediate with documented continuous-flow production parameters. The one-step chlorofluorination process operating at 300 °C with 288 h⁻¹ space velocity and regenerated catalysts achieving 66% yield provides a validated starting point for process optimization studies. Researchers investigating heterogeneous catalysis, dehydrochlorination-condensation mechanisms, or coking mitigation strategies can use this compound as a model substrate with industrial relevance. The vapor-phase chlorination of 3-trifluoromethylpyridine using copper-based catalysts [1] offers an alternative route for comparative process economics evaluation. For procurement in process R&D settings, the availability of detailed patent literature (e.g., US 4,249,009, CN113501782A on continuous methods) [2] supports informed catalyst selection and reactor design decisions.

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